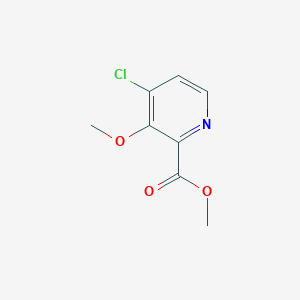

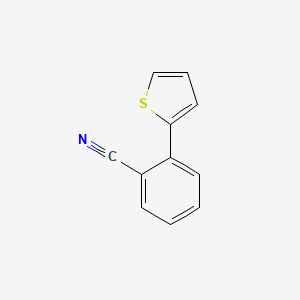

2-(2-Thienyl)benzonitrile

Übersicht

Beschreibung

“2-(2-Thienyl)benzonitrile” is a chemical compound with the molecular formula C11H7NS . It belongs to the class of organic compounds known as nitriles, which are characterized by a carbon-nitrogen triple bond .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring connected to a nitrile functional group (-C≡N) and a thiophene ring . The presence of a nitrile group makes it a potent electrophile, thus readily participating in numerous chemical reactions .Wissenschaftliche Forschungsanwendungen

1. Catalysis and Organic Synthesis

2-(2-Thienyl)benzonitrile and its derivatives play a significant role in catalysis and organic synthesis. For instance, Rhodium(III)-catalyzed cyanation using N-nitroso as a directing group synthesizes 2-(Alkylamino)benzonitriles, indicating the compound's utility in creating complex organic structures (Dong et al., 2015). Another study demonstrates the use of thienothiophene derivatives, similar to this compound, in photoinduced atom transfer radical polymerization, highlighting its potential in polymer science (Kütahya et al., 2017).

2. Environmental and Biodegradation Studies

The environmental impact and biodegradation of benzonitrile compounds, which include this compound, are also areas of research. A study by Harper (1977) examined the fungal degradation of aromatic nitriles, showing how these compounds can be broken down in nature (Harper, 1977).

3. Materials Science and Polymerization

In the field of materials science, benzonitriles are used in the synthesis of various polymers and materials. For example, research on the solvent effects on the condensation of 2-thiouracil in benzonitrile provides insights into the behavior of these compounds in different environments, which is crucial for material development (Wandlowski et al., 1993).

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that benzylic compounds, such as 2-(2-thienyl)benzonitrile, often interact with various enzymes and receptors in the body due to their aromatic nature . The specific role of these targets can vary widely depending on the exact nature of the compound and the biological context.

Biochemische Analyse

Biochemical Properties

It is known that benzonitrile derivatives, to which 2-(2-Thienyl)benzonitrile belongs, play key roles in the synthesis of various compounds such as benzoic acid, benzylamine, benzamide, pesticides, and dyes

Cellular Effects

Some benzonitrile derivatives have shown positive results in various animal models for the investigation of different motor-diseases

Molecular Mechanism

It is known that benzonitrile can be synthesized from benzaldehyde and hydroxylamine hydrochloride, a process that involves the formation of benzaldoxime and its subsequent dehydration

Temporal Effects in Laboratory Settings

It has been reported that the synthesis of benzonitrile from benzaldehyde and hydroxylamine hydrochloride can achieve a 100% yield at 120 °C in 2 hours . This suggests that this compound may be stable under certain conditions.

Dosage Effects in Animal Models

There is limited information available on the dosage effects of this compound in animal models. Some benzonitrile derivatives have shown neuroprotective effects in rotenone-induced rat models of Parkinson’s disease

Metabolic Pathways

Drug metabolic reactions are generally divided into two classes: phase I and phase II metabolic reactions

Eigenschaften

IUPAC Name |

2-thiophen-2-ylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NS/c12-8-9-4-1-2-5-10(9)11-6-3-7-13-11/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPFMSBYLFMDFFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(1-Pyrrolidinyl)phenyl]ethanone hydrochloride](/img/structure/B3094193.png)

![[5-(4-Morpholinyl)pentyl]amine dihydrochloride](/img/structure/B3094230.png)

![[(3-Isopropyl-1,2,4-oxadiazol-5-YL)methyl]amine hydrochloride](/img/structure/B3094238.png)

![3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide](/img/structure/B3094256.png)